molecular formula C16H14N2O2 B135711 4-Amino-N-(2,6-dimethylphenyl)phthalimide CAS No. 158276-70-1

4-Amino-N-(2,6-dimethylphenyl)phthalimide

Cat. No.: B135711
CAS No.: 158276-70-1
M. Wt: 266.29 g/mol
InChI Key: URALYBWTMWGVCV-UHFFFAOYSA-N
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Description

4-Amino-N-(2,6-dimethylphenyl)phthalimide is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an amino group and a dimethylphenyl group attached to a phthalimide core.

Preparation Methods

The synthesis of 4-Amino-N-(2,6-dimethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 2,6-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-N-(2,6-dimethylphenyl)phthalimide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Amino-N-(2,6-dimethylphenyl)phthalimide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,6-dimethylphenyl)phthalimide involves its interaction with specific molecular targets and pathways. The amino group and the phthalimide core play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-N-(2,6-dimethylphenyl)phthalimide can be compared with other similar compounds, such as:

  • 4-Amino-N-phenylphthalimide
  • 4-Amino-N-(2-methylphenyl)phthalimide
  • 4-Amino-N-(2,6-diethylphenyl)phthalimide

These compounds share similar structural features but differ in the substituents attached to the phthalimide core. The uniqueness of this compound lies in its specific substituents, which influence its chemical properties and applications .

Properties

IUPAC Name

5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALYBWTMWGVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166394
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158276-70-1
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitrophthalic anhydride (1.0 g, 5.2 mmol) and 2,6-dimethylaniline (0.65 mL, 5.3 mmol) in acetic acid (50 mL) was heated at 100° C. overnight (14 h). The reaction mixture was cooled, diluted with ethyl acetate and washed with saturated sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The product was dissolved in ethanol (50 mL), tin (II) chloride (1.4 g, 6.2 mmol) was added and the mixture was heated to reflux for 5 h. The reaction mixture was cooled and made basic by adding aqueous 2 N sodium hydroxide. Ethyl acetate was added and the layers were separated. The organic layer was washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give 5-amino-2-(2,6-dimethylphenyl)isoindoline-1,3-dione (0.93 g, 67%), which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Amino-N-(2,6-dimethylphenyl)phthalimide a promising anticonvulsant candidate?

A1: Research suggests that this compound shows significant potential as an anticonvulsant, particularly against Maximal Electroshock Seizures (MES) [, ]. Studies in both mice and rats demonstrate its efficacy in preventing MES, with a notable safety profile at effective doses [, ]. Specifically, in rats, oral administration of the compound showed an ED50 of 25.2 µmol/kg and a protective index (PI) exceeding 75 []. This efficacy, coupled with a favorable safety profile, makes it a promising candidate for further investigation.

Q2: How does the structure of this compound relate to its anticonvulsant activity?

A2: The structure-activity relationship studies highlighted in the research [] indicate that the position and type of substituents on the phthalimide and phenyl rings significantly influence anticonvulsant activity. For instance, 4-amino substituted N-phenylphthalimides exhibited greater anti-MES potency compared to 4-nitro or 4-methyl substitutions []. Furthermore, the presence of 2,6-dimethyl substituents on the phenyl ring proved to be more effective than other variations, including 2-methyl, 2-ethyl, 2-ethyl-6-methyl, 2,6-diethyl, or an unsubstituted phenyl ring []. These findings highlight the importance of specific structural features in determining the anticonvulsant properties of this class of compounds.

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